molecular formula C9H16O4S B1295973 Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 80278-72-4

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No. B1295973
CAS RN: 80278-72-4
M. Wt: 220.29 g/mol
InChI Key: VKVGPGWOHFRXIG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a chemical compound that is part of a broader class of organic molecules which include esters, sulfanyl groups, and ketones. These compounds are of interest in organic chemistry due to their potential applications in synthesis and catalysis. The papers provided discuss related compounds and their synthesis, which can offer insights into the properties and reactivity of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate.

Synthesis Analysis

The synthesis of related compounds involves various catalytic and reaction processes. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been used as a catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature . This suggests that similar catalytic methods could potentially be applied to the synthesis of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate. Additionally, the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives through acid-catalysed cyclocondensation reactions indicates the reactivity of sulfanyl groups in the presence of acids and esters .

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting conformational details. For example, sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives exhibit a conformation that is intermediate between boat, screw-boat, and twist-boat forms . This information can be extrapolated to suggest that Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate may also exhibit a complex conformation due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of compounds similar to Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate has been demonstrated in various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates undergo reactions with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . This indicates that the ethoxalyl group in such compounds is reactive and can participate in nucleophilic addition reactions, which could be relevant for Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate as well.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate, they do provide insights into the properties of structurally related compounds. For example, the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate involves hydrogenolysis and hydrolysis, indicating that ester groups in such molecules can be susceptible to hydrolytic cleavage . This suggests that Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate may also have similar susceptibilities to hydrolysis due to the presence of an ester group.

properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-3-12-8(10)5-6-14-7-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGPGWOHFRXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294411
Record name Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

CAS RN

80278-72-4
Record name 80278-72-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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